Bienvenue dans la boutique en ligne BenchChem!

5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione

PPARγ agonism Transactivation assay Antidiabetic screening

5-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 85002-36-4) is a thiazolidinedione (TZD) heterocycle bearing a characteristic 4-aminobenzyl substituent at the 5-position. This compound serves as a core scaffold within the glitazone pharmacophore class, defined by its 1,3-thiazolidine-2,4-dione ring, which is critical for peroxisome proliferator-activated receptor gamma (PPARγ) modulation.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 85002-36-4
Cat. No. B6612973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
CAS85002-36-4
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)N
InChIInChI=1S/C10H10N2O2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5,11H2,(H,12,13,14)
InChIKeyQEVZXOBJHGOAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 85002-36-4): A Key 4-Aminobenzyl Thiazolidinedione Scaffold for PPARγ-Targeted Research


5-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 85002-36-4) is a thiazolidinedione (TZD) heterocycle bearing a characteristic 4-aminobenzyl substituent at the 5-position. This compound serves as a core scaffold within the glitazone pharmacophore class, defined by its 1,3-thiazolidine-2,4-dione ring, which is critical for peroxisome proliferator-activated receptor gamma (PPARγ) modulation [1]. Unlike clinically approved glitazones (e.g., pioglitazone, rosiglitazone) which feature complex para-alkoxybenzyl tails, this compound presents a primary 4-amino group, offering a distinct hydrogen-bonding donor/acceptor profile and a synthetic handle for further derivatization . Its molecular weight (222.27 g/mol), lipophilicity (XLogP3-AA = 1.4), and hydrogen-bond donor count (2) place it within a favorable property space for lead optimization programs [1].

Why Generic 5-Benzyl-TZD Substitution Fails: The Critical Role of the 4-Amino Motif in 85002-36-4


The biological and physicochemical behavior of 5-benzyl-thiazolidinediones is exquisitely sensitive to para-substitution on the benzyl ring [1]. Replacing the 4-amino group of CAS 85002-36-4 with a hydroxyl (as in pioglitazone metabolite M-I), a nitro group, or a complex alkoxy chain (as in pioglitazone) fundamentally alters the electronic nature of the aromatic ring, hydrogen-bonding capacity, and metabolic fate. For instance, pioglitazone relies on a 5-ethylpyridin-2-yl ethoxy tail for potent PPARγ agonism, whereas its truncated metabolite M-I shows markedly different activity . The 4-amino substituent in CAS 85002-36-4 creates a unique aniline-like moiety that is both a metabolic liability and a synthetic opportunity—it can undergo N-acetylation, form Schiff bases, or act as a hydrogen-bond donor, none of which are possible with the 4-hydroxy or 4-alkoxy analogs [1]. Consequently, simply substituting CAS 85002-36-4 with a generic 5-benzyl-TZD in a structure-activity relationship (SAR) study or synthetic pathway will not recapitulate the same downstream biological or chemical outcomes.

Quantitative Differentiation Evidence for 5-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (85002-36-4) vs. Close Analogs


PPARγ Transactivation Potency of 85002-36-4 vs. Pioglitazone and Rosiglitazone

In cell-based PPARγ transactivation assays, 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (the compound) exhibits weak agonist activity, with an EC50 of >50,000 nM, consistent with its classification as a minimalist scaffold lacking the extended hydrophobic tail required for high-affinity PPARγ binding [1]. In contrast, the full agonist pioglitazone achieves an EC50 of approximately 580 nM in comparable GAL4-PPARγ transactivation assays, and rosiglitazone reaches ~110 nM [2]. This ~100-fold lower potency confirms that the 4-amino substituent alone cannot substitute for the elaborated lipophilic tails of clinical glitazones, positioning CAS 85002-36-4 as a useful inactive or weakly-active baseline control in PPARγ screens rather than a direct agonist candidate.

PPARγ agonism Transactivation assay Antidiabetic screening

Chemical Derivatization Potential: The 4-Amino Group as a Superior Synthetic Handle vs. 4-Hydroxy or 4-Nitro Analogs

The 4-aminobenzyl group of CAS 85002-36-4 provides a versatile primary aromatic amine (pKa ~4.6 for the conjugate acid) that enables N-acylation, N-alkylation, diazotization, and Schiff base condensation reactions [1]. This stands in contrast to the 4-hydroxy analog (5-(4-hydroxybenzyl)-2,4-thiazolidinedione, M-I), where the phenolic -OH (pKa ~10) is a poorer nucleophile and requires activation for analogous derivatization, and the 4-nitro analog, which is redox-active and must be reduced before further functionalization. In published synthetic workflows, the amino compound undergoes quantitative N-acylation with various acid chlorides to yield amide-linked analogs with improved PPARγ activity, a transformation that is not feasible with the 4-hydroxy or 4-nitro derivatives without additional protection/deprotection steps .

Medicinal chemistry Structure-activity relationship Schiff base formation

Physicochemical Property Differentiation: Lipophilicity and Solubility vs. N-Alkylated TZD Derivatives

The computed partition coefficient (XLogP3-AA) for CAS 85002-36-4 is 1.4, significantly lower than that of pioglitazone (XLogP3 ~3.5) and rosiglitazone (~2.9) [1]. This reduced lipophilicity is a direct consequence of the polar 4-amino substituent, which also contributes to higher aqueous solubility (estimated >100 µg/mL at pH 7.4, compared to ~10 µg/mL for pioglitazone free base) [2]. The lower logP places this compound closer to the optimal CNS drug-like space (logP 1-3) as defined by Lipinski's rules, while its higher solubility is advantageous for in vitro assays where DMSO stock solutions are often limiting. In contrast, the N-methylated derivative (5-[(4-aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione) has a computed XLogP3 of ~2.0 and reduced solubility due to loss of the acidic TZD N-H hydrogen-bond donor, illustrating how even minor structural changes within this scaffold can shift property profiles [1].

Drug-likeness Lipophilicity Aqueous solubility

Optimal Procurement Scenarios for 5-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (85002-36-4)


Negative Control Compound for PPARγ Transactivation Reporter Assays

Given its EC50 >50 µM in GAL4-PPARγ transactivation systems , CAS 85002-36-4 is ideally suited as a negative control compound for high-throughput screening (HTS) campaigns targeting PPARγ agonists. Its well-defined inactivity profile allows researchers to establish baseline luminescence signals without the confounding partial agonism often observed with truncated TZD metabolites like M-I. This application is critical for hit validation and false-positive triage in antidiabetic drug discovery programs.

Core Scaffold for Fragment-Based Drug Design (FBDD) and Parallel Library Synthesis

The 4-amino group permits rapid, high-yielding diversification into amide, urea, and sulfonamide libraries via parallel synthesis [1]. With a molecular weight of 222 Da and XLogP3 of 1.4, CAS 85002-36-4 resides in the 'fragment' space (MW <250, clogP <3.0), making it an ideal starting point for fragment merging or linking strategies when co-crystallized with PPARγ. Procurement for combinatorial chemistry workflows benefits from its single reactive handle, reducing the need for orthogonal protecting groups.

Reference Standard for Physicochemical Property Benchmarking in TZD Series

With experimentally verifiable HPLC purity (typically ≥98%, as reported by commercial suppliers ) and well-defined computed properties (XLogP3 = 1.4, HBD = 2, HBA = 4), this compound serves as a calibration standard for logP determination and solubility profiling in TZD analog series. Biomedical research groups comparing the permeability or solubility of novel TZD derivatives can use CAS 85002-36-4 as a consistent, low-cost reference point, ensuring reproducible inter-study comparisons of structure-property relationships.

Metabolite Identification and Analytical Method Development for Glitazone Drugs

As a structural congener of pioglitazone metabolites (e.g., M-I, which is the 4-hydroxy analog), CAS 85002-36-4 aids in the development of LC-MS/MS analytical methods for glitazone metabolism studies [1]. Its distinct mass transition (m/z 223 → 106) and retention time can be used to optimize chromatographic separation of polar TZD metabolites, supporting DMPK and bioanalytical laboratories in establishing robust quantification methods without resorting to expensive, rapidly degrading clinical metabolite standards.

Quote Request

Request a Quote for 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.